molecular formula C14H15N3O3S2 B285350 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B285350
M. Wt: 337.4 g/mol
InChI Key: ZIFBRVPEBZOERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential as a drug candidate for various diseases. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation is that the mechanism of action is not fully understood, which may hinder further drug development.

Future Directions

There are several future directions for research on 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one. One direction is to further investigate the mechanism of action and identify specific targets for drug development. Additionally, research could focus on optimizing the synthesis method to improve yield and reduce cost. Finally, further studies could investigate the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a promising compound for drug development. Its potential as a treatment for various diseases, including neurological disorders, makes it an attractive candidate for further research. While the mechanism of action is not fully understood, research has shown that this compound exhibits various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and optimize the synthesis method, but the potential benefits of this compound make it a worthwhile area of study.

Synthesis Methods

The synthesis of 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-5-methylthio-1,2,4-triazole in the presence of a base. The resulting intermediate is then reacted with 2-chloro-4,6-dimethylpyridine-3-carboxaldehyde to form the final product.

Scientific Research Applications

3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have potential as a drug candidate for various diseases. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

3-methyl-6-[(4-methylphenyl)sulfonylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C14H15N3O3S2/c1-9-3-5-12(6-4-9)22(19,20)8-11-7-21-14-16-15-10(2)13(18)17(11)14/h3-6,11H,7-8H2,1-2H3

InChI Key

ZIFBRVPEBZOERC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NN=C(C(=O)N23)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NN=C(C(=O)N23)C

Origin of Product

United States

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